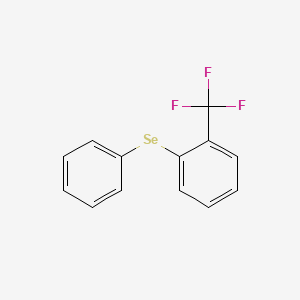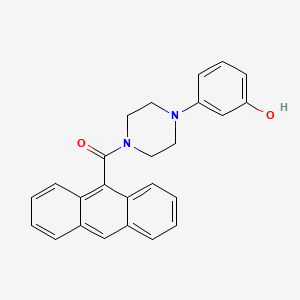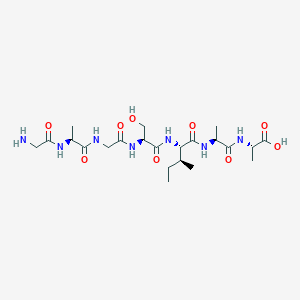![molecular formula C10H15NO4 B12598441 [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol CAS No. 910821-61-3](/img/structure/B12598441.png)
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol is a chemical compound with the molecular formula C9H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methanol groups attached to the 2 and 6 positions of the pyridine ring, and a dimethoxymethyl group at the 4 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol to form the corresponding dimethyl ester.
Reduction: The ester groups are then reduced to alcohols using a reducing agent such as lithium aluminum hydride (LiAlH4).
Dimethoxymethylation: Finally, the 4-position of the pyridine ring is functionalized with a dimethoxymethyl group using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of pyridine-2,6-dicarboxylic acid are esterified in industrial reactors.
Efficient Reduction: The reduction step is optimized for high yield and purity using industrial-grade reducing agents.
Functionalization: The dimethoxymethylation step is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-dimethanol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedimethanol: Similar structure but lacks the dimethoxymethyl group.
4,4’-Bipyridine: Contains two pyridine rings but lacks the methanol groups.
Pyridine-2,6-dicarboxylic acid: Precursor in the synthesis but lacks the alcohol and dimethoxymethyl groups.
Eigenschaften
CAS-Nummer |
910821-61-3 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
[4-(dimethoxymethyl)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H15NO4/c1-14-10(15-2)7-3-8(5-12)11-9(4-7)6-13/h3-4,10,12-13H,5-6H2,1-2H3 |
InChI-Schlüssel |
VGYVCUPQSBJIRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC(=NC(=C1)CO)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)

![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
